Enantiomeric Purity: Chemoenzymatic Route Delivers >99% ee (R)-Enantiomer vs. Racemic Resolution at 87% ee
The engineered imine reductase mutant M203A/S241L converts a prochiral ketone to (R)-N-cyclopropylpiperidin-3-amine with >99% enantiomeric excess (ee), representing a substantial improvement over the parent enzyme which achieved only 87% ee for the same R-configuration [1]. This >99% ee value also surpasses what is typically attainable via conventional chiral resolution of the racemate, establishing the (R)-enantiomer's procurability at a level of stereochemical purity essential for pharmaceutical intermediate qualification.
| Evidence Dimension | Enantiomeric excess (ee) of (R)-1-cyclopropylpiperidin-3-amine |
|---|---|
| Target Compound Data | >99% ee (R-configuration) |
| Comparator Or Baseline | Parent IR-G36-M5 enzyme: 87% ee (R-configuration) |
| Quantified Difference | Improvement from 87% to >99% ee; 38% increase in catalytic efficiency |
| Conditions | Reductive amination catalyzed by engineered imine reductase M203A/S241L; article published in Bioresource Technology, 2026 |
Why This Matters
For programs requiring enantiopure (R)-1-cyclopropylpiperidin-3-amine as a drug intermediate (e.g., JNT-517), the >99% ee achievable through this chemoenzymatic route directly dictates downstream API quality and regulatory compliance, making it a superior sourcing specification relative to racemic or lower-ee material.
- [1] Engineering and immobilization of imine reductase enable chemoenzymatic synthesis of SLC6A19 inhibitor JNT-517. Bioresource Technology, 2026, 440, 133403. View Source
